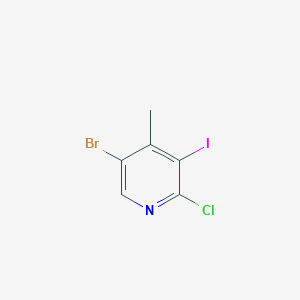
4,4'-Bis(dodecyloxy)-3-methylazobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Bis(dodecyloxy)-3-methylazobenzene is an organic compound belonging to the azobenzene family. Azobenzenes are characterized by their azo group (-N=N-) linking two aromatic rings. This specific compound features two dodecyloxy groups and a methyl group attached to the benzene rings, which influence its physical and chemical properties. Azobenzenes are known for their photoresponsive behavior, making them valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(dodecyloxy)-3-methylazobenzene typically involves the following steps:
Nitration: The starting material, 4,4’-dihydroxy-3-methylazobenzene, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Etherification: The amino groups are converted to dodecyloxy groups through etherification reactions using dodecyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 4,4’-Bis(dodecyloxy)-3-methylazobenzene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4,4’-Bis(dodecyloxy)-3-methylazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield hydrazo compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazo compounds.
Substitution: Halogenated or nitrated azobenzene derivatives.
科学研究应用
4,4’-Bis(dodecyloxy)-3-methylazobenzene has diverse applications in scientific research:
Chemistry: Used as a photoresponsive material in the development of molecular switches and sensors.
Biology: Employed in the study of photoisomerization and its effects on biological systems.
Medicine: Investigated for potential use in drug delivery systems due to its ability to undergo reversible photoisomerization.
Industry: Utilized in the production of photoresponsive polymers and liquid crystal displays.
作用机制
The primary mechanism of action of 4,4’-Bis(dodecyloxy)-3-methylazobenzene involves photoisomerization. Upon exposure to light, the compound undergoes a reversible transformation between its trans and cis isomers. This photoisomerization alters the compound’s physical properties, such as polarity and molecular geometry, which can be harnessed in various applications. The molecular targets and pathways involved include interactions with light-sensitive receptors and changes in molecular alignment within polymer matrices.
相似化合物的比较
Similar Compounds
4,4’-Dihydroxyazobenzene: Lacks the dodecyloxy and methyl groups, resulting in different solubility and photoresponsive properties.
4,4’-Bis(dodecyloxy)azobenzene: Similar structure but without the methyl group, affecting its steric and electronic characteristics.
3-Methylazobenzene: Lacks the dodecyloxy groups, leading to different physical and chemical behavior.
Uniqueness
4,4’-Bis(dodecyloxy)-3-methylazobenzene is unique due to the presence of both dodecyloxy and methyl groups, which enhance its solubility in organic solvents and modify its photoisomerization behavior. These structural features make it particularly suitable for applications requiring specific solubility and photoresponsive characteristics.
属性
IUPAC Name |
(4-dodecoxy-3-methylphenyl)-(4-dodecoxyphenyl)diazene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H60N2O2/c1-4-6-8-10-12-14-16-18-20-22-30-40-36-27-24-34(25-28-36)38-39-35-26-29-37(33(3)32-35)41-31-23-21-19-17-15-13-11-9-7-5-2/h24-29,32H,4-23,30-31H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORRFRHTJBMRGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)OCCCCCCCCCCCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H60N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
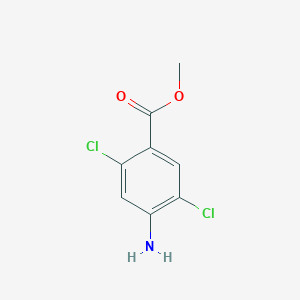
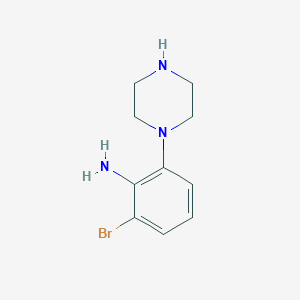
![4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1383894.png)
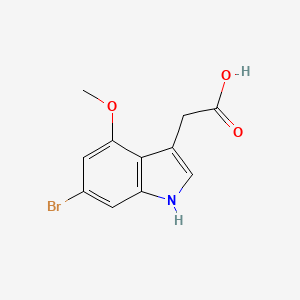
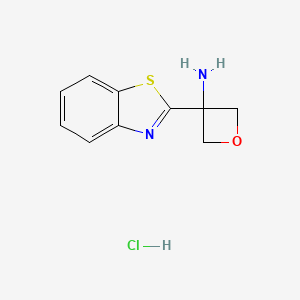
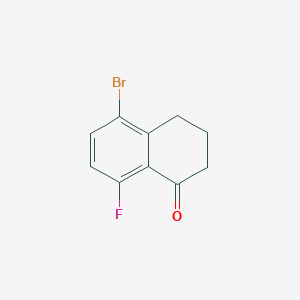

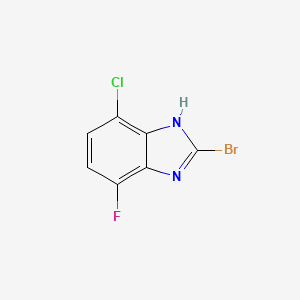
![2-[2-(Bromomethyl)-3,4-dichlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1383905.png)
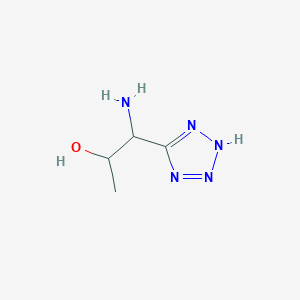
![Tert-Butyl 9-Hydroxy-2-Oxa-5-Azabicyclo[4.2.1]Nonane-5-Carboxylate](/img/structure/B1383907.png)
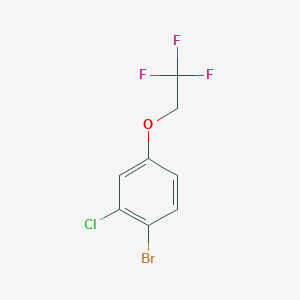
![4-Bromo-3-[(cyclobutylamino)methyl]phenol](/img/structure/B1383910.png)
